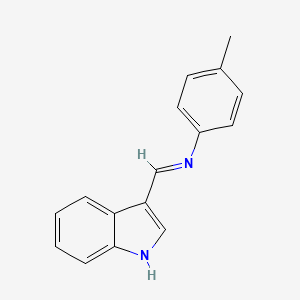
Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- is a Schiff base compound derived from the condensation of 1H-indole-3-carbaldehyde and 4-methylbenzenamine. Schiff bases are known for their wide range of applications in various fields due to their unique structural properties and ability to form stable complexes with metals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- typically involves the reaction of 1H-indole-3-carbaldehyde with 4-methylbenzenamine under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde precursors.
Substitution: The compound can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the original amine and aldehyde .
科学研究应用
Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of sensors and catalysts
作用机制
The mechanism of action of Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The compound’s Schiff base structure allows it to participate in electron transfer processes and coordinate with metal ions, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Benzenamine, N-(1H-indol-3-ylmethylene)-4-bromo-: Similar structure but with a bromine substituent.
Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro-: Contains a nitro group instead of a methyl group.
Uniqueness
Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- is unique due to its specific substituent (methyl group) on the benzene ring, which can influence its reactivity and interaction with metal ions. This uniqueness can lead to different biological and chemical properties compared to its analogs .
属性
CAS 编号 |
105850-59-7 |
|---|---|
分子式 |
C16H14N2 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
1-(1H-indol-3-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C16H14N2/c1-12-6-8-14(9-7-12)17-10-13-11-18-16-5-3-2-4-15(13)16/h2-11,18H,1H3 |
InChI 键 |
OPUZFNDUUCKCHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)
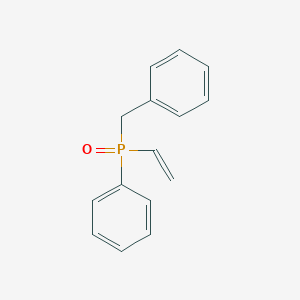
![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)
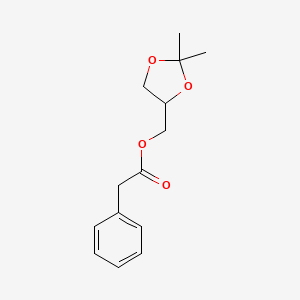

![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)
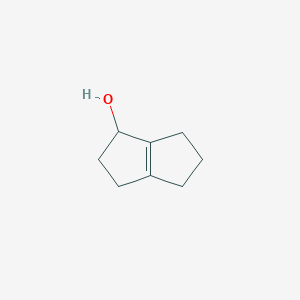
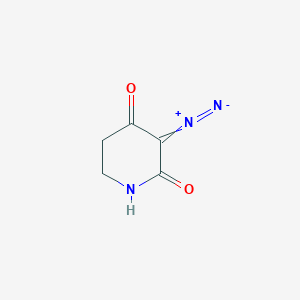
![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)
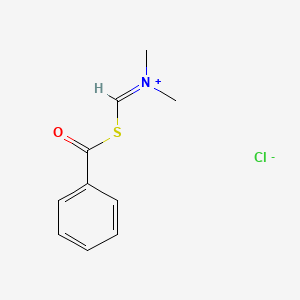

![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)
